![molecular formula C20H22N6O3 B2590327 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide CAS No. 1251545-08-0](/img/structure/B2590327.png)
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide
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Description
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Scientific Research Applications
Unfused Heterobicycles as Amplifiers of Phleomycin
Research on unfused heterobicycles, including those with furan and pyridazine substituents similar to the query compound, has shown that these structures can act as amplifiers of phleomycin, demonstrating antibacterial activity against Escherichia coli (Brown & Cowden, 1982). This suggests potential applications in developing new antibacterial agents.
Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents
Compounds containing furan and pyridine motifs have been synthesized and evaluated for their antiprotozoal activity, showing significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This indicates their potential as templates for designing new drugs against protozoal infections (Ismail et al., 2004).
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
The study of compounds with furan rings has been conducted to understand their chelating properties and antimicrobial activity. Such research outlines the significance of furan derivatives in developing metal complexes with potential biological applications (Patel, 2020).
PET Imaging of Microglia by Targeting CSF1R
Compounds designed to target the CSF1R, with structural elements resembling the query compound, have been used in PET imaging to study neuroinflammation and microglial activity in vivo. This opens avenues for non-invasive diagnosis and monitoring of neurological diseases (Horti et al., 2019).
properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(6-oxopyridazin-1-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c27-19-4-1-9-22-26(19)13-10-21-20(28)15-7-11-25(12-8-15)18-6-5-16(23-24-18)17-3-2-14-29-17/h1-6,9,14-15H,7-8,10-13H2,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBDUBMKBSMQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2C(=O)C=CC=N2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide |
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